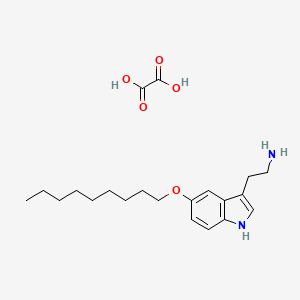

5-Nonyloxytryptamine oxalate

Descripción general

Descripción

5-Nonyloxytryptamine oxalate is a potent and selective 5-HT1B agonist . It has a Ki value of 1 nM and selectivity over 5-HT1A greater than 300-fold . It is also a polysialic acid (PSA) mimetic with neuroprotective activity in vitro .

Molecular Structure Analysis

The molecular formula of 5-Nonyloxytryptamine oxalate is C21H32N2O5 . Its molecular weight is 392.49 g/mol .Physical And Chemical Properties Analysis

5-Nonyloxytryptamine oxalate is a solid substance . It is soluble in DMSO to 100 mM .Aplicaciones Científicas De Investigación

Neural Plasticity and Regeneration

5-Nonyloxytryptamine oxalate has been identified as a mimetic of polysialic acid (PSA), which plays a crucial role in cell-cell interactions in the nervous system and in neural plasticity in adults. This compound enhances neurite outgrowth, process formation of Schwann cells, and protects neurons from oxidative stress. It also contributes to the regeneration of the nervous system, making it a potential therapeutic agent for treating injuries in the peripheral and central nervous systems (Loers et al., 2014).

Facilitating Nervous System Repair

In a study focusing on spinal cord injury in mice, 5-Nonyloxytryptamine oxalate was found to enhance the regain of motor functions, axonal regrowth, motor neuron survival, and remyelination. This indicates its potential for re-tasking from its original use as a serotonin receptor agonist to a mimetic for PSA, stimulating regeneration after injury in the mammalian nervous system (Saini et al., 2016).

Enhancement of Recovery in Central Nervous System Injuries

5-Nonyloxytryptamine oxalate has been used in a biomaterial approach with collagen-laminin scaffolds, showing promising results in promoting functional recovery after spinal cord injury in mice. The study demonstrated that this compound can significantly contribute to the recovery process in central nervous system injuries, highlighting its therapeutic potential (Kalotra et al., 2019).

Neuroprotective Potential

5-Nonyloxytryptamine oxalate has been studied for its neuroregenerative potential against glutamate-induced excitotoxicity. It was observed to promote axonal growth and protect cerebellar neurons, suggesting its use as a neuroprotective agent in various neurological disorders, including trauma, stroke, and neurodegenerative diseases (Kalotra & Kaur, 2020).

Propiedades

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSCLBFSAAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042585 | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nonyloxytryptamine oxalate | |

CAS RN |

157798-13-5 | |

| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)